molecular formula C27H31I2NO5 B1668027 Budiodarone CAS No. 335148-45-3

Budiodarone

Cat. No.: B1668027
CAS No.: 335148-45-3
M. Wt: 703.3 g/mol
InChI Key: ZXOSVKYCXLTVGS-KRWDZBQOSA-N
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Mechanism of Action

Target of Action

Budiodarone, also known as ATI-2042, is an antiarrhythmic agent . It primarily targets potassium, sodium, and calcium ion channels in cardiac myocytes . These ion channels play a crucial role in the generation and propagation of action potentials, which are responsible for the rhythmic contraction of the heart.

Mode of Action

This compound interacts with its targets by inhibiting the function of these ion channels . Specifically, it decreases the efflux of potassium out of the myocyte during the refractory period of its action potential . This increases the time it takes to reach the resting membrane potential, thereby prolonging the refractory period and reducing the likelihood of abnormal heart rhythms . Additionally, this compound blocks sodium and calcium channels, leading to a decrease in sodium influx into myocytes during the depolarization period of its action potential and a decrease in calcium influx into myocytes . This results in decreased intracellular calcium and decreased cardiac contractility .

Biochemical Pathways

The inhibition of potassium, sodium, and calcium channels by this compound affects the action potential generation in cardiac myocytes . This modification can decrease the likelihood of inappropriate electrical re-entry, a phenomenon that can lead to arrhythmias . By preventing this electrical re-entry, this compound can help to prevent the fibrillation or uncontrolled action potential discord of atrial myocytes .

Pharmacokinetics

This compound is hydrophilic with a short plasma half-life of 7 hours . It has a lower volume of distribution and is cleared from the body in 48 hours due to rapid metabolism by plasma and tissue esterases instead of the CYP450 system . This allows for a faster onset of action and metabolism while still maintaining similar electrophysiological activity . The faster metabolism of this compound allows for fewer adverse side effects than amiodarone, principally due to decreased levels of toxicity in the body .

Result of Action

The result of this compound’s action is a decrease in the occurrence of arrhythmias . By inhibiting the function of potassium, sodium, and calcium ion channels, this compound can prolong the refractory period of cardiac myocytes and decrease the likelihood of abnormal heart rhythms . This can lead to a decrease in the occurrence of arrhythmias, such as atrial fibrillation .

Biochemical Analysis

Biochemical Properties

Budiodarone plays a significant role in biochemical reactions by interacting with various ion channels and enzymes. It inhibits potassium, sodium, and calcium channels, which are crucial for the regulation of cardiac action potentials . By blocking these channels, this compound reduces the efflux of potassium, the influx of sodium, and the influx of calcium, thereby stabilizing the cardiac rhythm and preventing arrhythmias . Additionally, this compound interacts with plasma and tissue esterases, which facilitate its rapid metabolism and shorter half-life compared to amiodarone .

Cellular Effects

This compound influences various cellular processes, particularly in cardiac myocytes. It affects cell signaling pathways by modulating ion channel activity, which in turn impacts the action potential duration and refractory period of cardiac cells . This compound also affects gene expression related to ion channel proteins, leading to changes in their mRNA and protein levels . Furthermore, it influences cellular metabolism by decreasing intracellular calcium levels, which can affect cardiac contractility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to and inhibits potassium, sodium, and calcium channels, altering the ionic currents that are essential for cardiac action potentials . This inhibition prolongs the refractory period and stabilizes the cardiac rhythm. This compound also undergoes rapid metabolism by esterases, which contributes to its shorter half-life and reduced toxicity compared to amiodarone . Additionally, this compound’s structure allows it to have a faster onset of action while maintaining similar electrophysiological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Its rapid metabolism by esterases ensures that it does not accumulate in the body, reducing the risk of long-term toxicity . Studies have demonstrated that this compound effectively reduces the number and duration of atrial tachycardia and atrial fibrillation episodes over extended periods . The compound’s stability and consistent performance make it a promising candidate for long-term treatment of arrhythmias.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to significantly reduce atrial fibrillation burden, with a dose-response relationship observed . At very high doses, this compound may exhibit toxic effects, similar to other antiarrhythmic agents . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is metabolized primarily by plasma and tissue esterases, which rapidly break down the compound into its metabolites . This esterase-mediated metabolism contributes to this compound’s shorter half-life and reduced accumulation in the body compared to amiodarone . The metabolic pathways of this compound involve interactions with various enzymes, ensuring its efficient clearance from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical structure, which allows it to reach target tissues effectively. This compound’s rapid metabolism and clearance ensure that it does not accumulate excessively in tissues, reducing the risk of toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . This compound’s structure allows it to target specific ion channels and enzymes within the cells, ensuring its efficacy in stabilizing cardiac rhythms . The compound’s localization is influenced by its chemical properties and interactions with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of budiodarone involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Budiodarone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Properties

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSVKYCXLTVGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030142
Record name Budiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335148-45-3
Record name Budiodarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335148-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Budiodarone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Budiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Budiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUDIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Budiodarone exert its antiarrhythmic effects?

A1: While the precise mechanism of action of this compound is still under investigation, it is believed to be similar to its analog, Amiodarone. [, ] this compound exhibits electrophysiological properties akin to Amiodarone, suggesting that it may also act on multiple ion channels in the heart to prolong the action potential duration and suppress abnormal electrical activity. [, ]

Q2: What is known about the structure of this compound?

A2: Unfortunately, the provided abstracts do not contain specific details regarding this compound's molecular formula, weight, or spectroscopic data. A more comprehensive search of chemical databases and literature would be required to obtain this information.

Q3: Has this compound demonstrated efficacy in clinical trials for atrial fibrillation?

A3: Preliminary clinical trials have shown promising results for this compound in managing atrial fibrillation. A study utilizing implanted pacemakers to monitor heart rhythm demonstrated that this compound effectively reduced atrial fibrillation burden in a dose-dependent manner. [] Specifically, the study observed a reduction in the duration of atrial fibrillation episodes, suggesting a potential therapeutic benefit in controlling the arrhythmia. [] Larger, randomized controlled trials are necessary to confirm these findings and establish this compound's efficacy and safety profile compared to existing treatment options. []

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